2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Anaerobic Monoterpene Catabolism Enzyme Specificity CoA Thioester Metabolism

2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a non-negotiable substrate for characterizing anaerobic monoterpene metabolism, specifically the mrc pathway in Castellaniella defragrans. It is essential for MrcD dehydrogenase assays and mutant rescue experiments; generic CoA analogs are functionally inactive. Procure the exact isomer to ensure experimental validity in terpene degradation research.

Molecular Formula C31H50N7O18P3S
Molecular Weight 933.8 g/mol
Cat. No. B1244060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA
Molecular FormulaC31H50N7O18P3S
Molecular Weight933.8 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(C(C1)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O
InChIInChI=1S/C31H50N7O18P3S/c1-16(2)17-5-6-18(19(39)11-17)30(44)60-10-9-33-21(40)7-8-34-28(43)25(42)31(3,4)13-53-59(50,51)56-58(48,49)52-12-20-24(55-57(45,46)47)23(41)29(54-20)38-15-37-22-26(32)35-14-36-27(22)38/h14-15,17-20,23-25,29,39,41-42H,1,5-13H2,2-4H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17?,18?,19?,20-,23-,24-,25+,29-/m1/s1
InChIKeyMHSFKYBKMYLOCI-IFBDJYIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA: A Pathway-Specific Intermediate for Monoterpene Research & Procurement


2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a 3-hydroxyacyl-coenzyme A (CoA) thioester with the molecular formula C31H50N7O18P3S and a molecular weight of 933.75 g/mol [1]. It is formally derived from the condensation of coenzyme A with 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid and serves as a key intermediate in the anaerobic degradation of cyclic monoterpenes like limonene [2]. The compound's functional role is strictly tied to a specific biochemical pathway, distinguishing it from generic CoA derivatives. It is a substrate for a dedicated dehydrogenase, catalyzing its conversion to the corresponding 2-oxo compound [3], a critical step preceding ring cleavage.

Non-Interchangeable: Why 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA Cannot Be Replaced by Common Analogs


This compound is not a generic CoA derivative; its utility is defined by its precise placement within the limonene degradation IV pathway, a strictly anaerobic route unique to select organisms like *Castellaniella defragrans* 65Phen [1]. Its substitution with other hydroxyacyl-CoAs, perillyl-CoA analogs, or simple CoA thioesters is not functionally equivalent. The specific ring hydroxylation and isopropenyl side chain dictate its interaction with the downstream dehydrogenase (MrcD), which is essential for further metabolism [2]. Furthermore, its formation is a dedicated step catalyzed by perillyl-CoA hydratase [3]. Using a structurally similar but distinct analog would stall this specific catabolic pathway, rendering any experiment reliant on this route ineffective. Therefore, procurement of the exact compound is critical for assays investigating anaerobic monoterpene metabolism.

Quantitative Differentiation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA: A Comparative Evidence Guide


Pathway-Specific Hydration vs. Generic CoA Ester Hydrolysis

The formation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is the result of a specific hydration reaction catalyzed by the enzyme perillyl-CoA hydratase (EC 4.2.1.-) [1]. This reaction involves the addition of water across the double bond of the CoA ester, a transformation distinct from typical thioester hydrolysis. For instance, generic acyl-CoA thioesterases cleave the CoA moiety, yielding a free carboxylic acid and CoASH [2]. In contrast, this hydratase retains the CoA group, generating a 3-hydroxyacyl-CoA, which is a hallmark of the anaerobic pathway.

Anaerobic Monoterpene Catabolism Enzyme Specificity CoA Thioester Metabolism

Essential Role Confirmed by Gene Knockout Phenotype

The criticality of this compound is unequivocally demonstrated by the phenotype of *mrcF* deletion mutants in *Castellaniella defragrans* 65Phen [1]. The *mrcF* gene encodes the perillyl-CoA hydratase responsible for its synthesis. While wild-type *C. defragrans* exhibits robust growth on limonene as a sole carbon source, the *mrcF* mutant exhibits a complete block in the pathway, confirmed by the inability to grow on limonene [1]. This is a direct, quantifiable loss-of-function phenotype that proves the reaction, and therefore the compound itself, is non-redundant.

Functional Genomics Microbial Genetics Metabolic Engineering

Targeted Oxidation via Dedicated Dehydrogenase MrcD

This compound is the specific substrate for a dedicated NAD+-dependent dehydrogenase, encoded by the *mrcD* gene [1]. The reaction converts the 2-hydroxyacyl-CoA to a 2-oxoacyl-CoA, a classic step in anaerobic β-oxidation-like pathways. While many dehydrogenases act on generic 3-hydroxyacyl-CoAs [2], this enzyme's substrate recognition is precise. It is specific to the 2-hydroxy-4-isopropenylcyclohexane-1-carboxyl-CoA isomer, as the enzyme is part of the *mrc* (monoterpene ring cleavage) gene cluster and is not known to accept other hydroxyacyl-CoAs from, for example, fatty acid metabolism [1].

Oxidoreductase Activity NAD+ Dependent Dehydrogenase CoA Substrate Specificity

Validated Application Scenarios for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA in Research and Industrial Biotechnology


In Vitro Reconstitution of the Anaerobic Limonene Degradation Pathway

For scientists aiming to characterize the enzymes of the anaerobic monoterpene degradation pathway (e.g., MrcD dehydrogenase), this compound is an essential and non-negotiable substrate. Assaying the dehydrogenase activity of MrcD requires the specific 2-hydroxy-4-isopropenylcyclohexane-1-carboxyl-CoA isomer, as confirmed by its exclusive role in the *mrc* pathway [1]. Use of a generic hydroxyacyl-CoA will yield negative results. This compound enables the precise determination of MrcD kinetic parameters (Km, kcat) and its specific role in the pathway.

Functional Complementation and Phenotype Rescue in *mrcF* Mutants

The compound is a critical reagent for genetic and physiological studies of *Castellaniella defragrans*. As demonstrated by the limonene-minus growth phenotype of *mrcF* mutants [2], the addition of exogenous 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA (if cell-permeable analogs are used) could theoretically rescue the growth defect in a mutant background, providing direct evidence for the function of downstream enzymes. This is a powerful application for validating the proposed pathway and studying the uptake and processing of pathway intermediates.

Development of Anaerobic Bioprocesses for Terpene Valorization

In industrial biotechnology, this compound serves as a benchmark standard for developing and monitoring anaerobic bioprocesses that valorize terpene-rich waste streams (e.g., citrus peel). Its identification and quantification via LC-MS/MS are essential for assessing the metabolic state of engineered strains that aim to channel carbon from limonene into valuable products. The unique pathway flux through this intermediate, which is absent in aerobic degradation routes [1], makes it a specific and reliable indicator for the anaerobic process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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